Tromantadine

Übersicht

Beschreibung

Tromantadine is an antiviral compound primarily used to treat herpes simplex virus infections. It is available as a topical gel under trade names such as Viru-Merz and Viru-Merz Serol. This compound is a derivative of adamantane, similar to other antiviral agents like rimantadine, amantadine, and adapromine .

Vorbereitungsmethoden

Tromantadine can be synthesized through several methods. One common synthetic route involves the reaction of 1-adamantyl nitrate with nitrogen-containing nucleophiles in a sulfuric acid medium. This method is particularly useful for preparing antiviral drugs like this compound . Another approach involves the reaction of 3-(trifluoromethyl)-1-nitroxyadamantane with ethyl carbamate in sulfuric acid to produce urethane, which is then used to prepare 3-(trifluoromethyl)-1-adamantanamine hydrochloride .

Analyse Chemischer Reaktionen

Formation of Intermediate (N-(1-adamantyl)-2-chloroacetamide)

Reaction : Amantadine reacts with chloroacetyl chloride in the presence of triethylamine.

Mechanism : Chloroacetyl chloride undergoes nucleophilic acyl substitution with amantadine's amine group. Triethylamine neutralizes HCl, driving the reaction forward .

Reagents :

-

Amantadine (4.0 g, 0.026 mol)

-

Chloroacetyl chloride (3.0 g, 0.026 mol)

-

Triethylamine (4.0 mL, 0.28 mol)

-

THF (solvent)

| Step | Process | Product | Yield |

|---|---|---|---|

| 1 | Reaction of amantadine with chloroacetyl chloride | N-(1-adamantyl)-2-chloroacetamide | 85% |

| 2 | Purification via extraction and drying | Crude intermediate | – |

Substitution with N,N-Dimethylethanolamine

Reaction : The chloroacetamide intermediate undergoes nucleophilic substitution with N,N-dimethylethanolamine.

Mechanism : Lithium alkoxide (generated via n-butylithium) deprotonates the amino alcohol, forming a nucleophilic species that displaces chloride .

Reagents :

-

N-(1-adamantyl)-2-chloroacetamide (2.0 g, 0.0088 mol)

-

N,N-dimethylethanolamine (0.78 g, 0.0088 mol)

-

n-Butylithium (4.3 mL, 0.009 mol)

-

THF (solvent)

| Step | Process | Product | Yield |

|---|---|---|---|

| 1 | Formation of lithium alkoxide | Activated N,N-dimethylethanolamine | – |

| 2 | Substitution reaction | Tromantadine | Viscous oil |

| 3 | Acid/base workup | Pure this compound | – |

Derivative Formations

This compound's adamantane core allows structural modifications to generate derivatives with varied biological activities.

Hydrochloride Salt Formation

Reaction : this compound reacts with HCl to form the hydrochloride salt.

Mechanism : Protonation of the amine group .

Reagents :

-

This compound

-

Hydrochloric acid

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₆H₂₈N₂O₂ | C₁₆H₂₉ClN₂O₂ |

| Molecular Weight | 280.41 g/mol | 316.9 g/mol |

Antiviral Activity

This compound inhibits herpes simplex virus (HSV) replication by:

-

Blocking early events : Inhibits virion absorption and uncoating .

-

Inhibiting late events : Disrupts glycoprotein processing required for syncytium formation .

Cellular Interactions

-

Lysosomotropic effects : Similar to chloroquine, disrupts vesicular trafficking .

-

Protein synthesis dependency : Reversal of inhibition requires new protein synthesis .

Biological Activity

| Assay | Result |

|---|---|

| HSV-1 replication inhibition | >99% reduction at 1 mg/mL |

| Toxicity | Minimal cytotoxicity at ≤1.2 mg/mL |

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Tromantadine is primarily recognized for its antiviral properties, especially against Herpes Simplex Virus (HSV). Research indicates that it inhibits a late stage in HSV-1 replication, effectively reducing both the size and number of syncytia (multinucleated giant cells formed by viral infection) in cultured cells such as HEp-2 and VERO cells .

Key Findings:

- Mechanism of Action : this compound interferes with viral replication post-penetration, demonstrating significant antiviral activity.

- Clinical Use : It is utilized for the treatment and prevention of HSV infections, including genital herpes and cold sores.

Antitumor Activity

Recent studies have highlighted this compound's potential as an antitumor agent. Its derivatives exhibit pharmacological activities that are being explored for their efficacy against various tumors.

Research Insights:

- Inhibition Rates : In animal models, this compound has shown tumor inhibition rates exceeding 30% when compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .

- Combination Therapy : It is being investigated for use in combination with other known antitumor drugs to enhance therapeutic efficacy.

Neurological Applications

This compound has demonstrated neuroprotective effects, which are particularly relevant in neurological disorders. Its ability to modulate neuroinflammation and protect neuronal cells from damage is under investigation.

Case Studies:

- Neuroprotection : Studies suggest that this compound may offer protective benefits against neurodegenerative diseases by inhibiting inflammatory pathways and promoting neuronal survival .

Dermatological Uses

In dermatology, this compound is applied for treating skin conditions such as acne. Its anti-inflammatory properties help reduce lesions and improve skin health.

Clinical Applications:

- Acne Treatment : this compound has been used in topical formulations to manage acne vulgaris effectively.

- Skin Rejuvenation : The compound's ability to promote skin healing is being explored further in cosmetic applications.

Respiratory Infections

This compound is also being studied for its efficacy in treating respiratory infections, including tuberculosis. Its antiviral properties may extend to respiratory pathogens beyond HSV.

Summary Table of this compound Applications

Wirkmechanismus

Tromantadine exerts its antiviral effects by inhibiting the early and late events in the herpes simplex virus replication cycle. It changes the glycoproteins of host cells, impeding the absorption and penetration of the virus. Additionally, this compound prevents the uncoating of virions, thereby inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

Tromantadine ist ähnlich anderen Adamantanderivaten wie Rimantadine, Amantadine und Adapromin. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Rimantadine und Amantadine: Beide werden zur Behandlung von Influenza-A-Virusinfektionen eingesetzt, während this compound speziell für das Herpes-simplex-Virus eingesetzt wird.

Der einzigartige Wirkmechanismus von this compound und seine spezifische Anwendung bei der Behandlung von Herpes-simplex-Virusinfektionen unterstreichen seine Besonderheit unter ähnlichen Verbindungen.

Biologische Aktivität

Tromantadine, a derivative of adamantane, is primarily recognized for its antiviral properties, particularly against herpes simplex virus (HSV). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential applications in treating viral infections and cancer.

This compound exhibits its antiviral effects through multiple mechanisms:

- Inhibition of Viral Replication : this compound interferes with both early and late stages of the HSV replication cycle. It inhibits the virus's ability to penetrate host cells and prevents uncoating of the virions. Additionally, it affects glycoprotein processing within the host cells, which is crucial for viral entry and subsequent replication .

- Impact on Syncytium Formation : The compound has been shown to inhibit syncytium formation in infected cells. This inhibition is dependent on new protein synthesis, suggesting that this compound may affect cellular processes necessary for the expression of viral glycoproteins on the cell surface .

- Electrochemical Properties : Studies have explored this compound's electrochemical behavior, indicating its potential for further development in pharmaceutical applications due to its redox properties .

Clinical Efficacy

This compound has been evaluated in various clinical studies, particularly for treating recurrent herpes infections:

- Topical Treatment Studies : In a double-blind study involving 198 patients with recurrent herpes orofacialis, this compound was compared with aciclovir. Both treatments showed rapid healing rates and were rated as "good" or "very good" by both physicians and patients. The study assessed various efficacy parameters such as duration until crusting and symptom relief .

- Dosage and Administration : The effective concentration of this compound required to inhibit HSV-1 replication varies based on cell type and multiplicity of infection. Concentrations greater than 25 µg/ml were necessary to observe significant inhibitory effects in VERO cells .

Case Studies

Several case studies have illustrated this compound's effectiveness:

- Case Study on HSV Treatment : Patients treated with this compound reported reduced vesicle eruptions and faster recovery times compared to untreated groups. Observations indicated that treatment initiated within two hours of symptom onset was most effective .

- Anticancer Potential : Research has indicated that this compound derivatives could exhibit anticancer activity by inhibiting the growth of certain cancer cell lines, including colorectal and pancreatic cancers. This suggests a potential dual application as both an antiviral and anticancer agent .

Research Findings

Recent studies have provided insights into this compound's biological activity:

- Binding Affinity : In receptor-based pharmacophore modeling studies, this compound demonstrated significant hydrogen bonding interactions with key residues in viral proteins, indicating a strong binding affinity that may enhance its antiviral efficacy against SARS-CoV-2 as well .

- Antimicrobial Activity : this compound has also been studied for its antibacterial and antifungal properties, expanding its potential therapeutic applications beyond viral infections .

Summary Table of this compound's Biological Activity

Eigenschaften

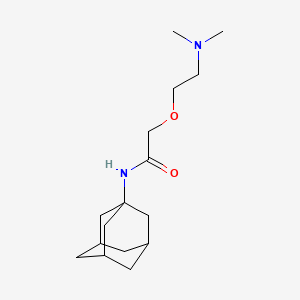

IUPAC Name |

N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQDWARBDDDTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41544-24-5 (mono-hydrochloride) | |

| Record name | Tromantadine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00202062 | |

| Record name | Tromantadine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53783-83-8 | |

| Record name | Tromantadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53783-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tromantadine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tromantadine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tromantadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H191JFG8WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.